molecular formula C10H10BrN3O B1460604 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole CAS No. 2222717-56-6

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B1460604
CAS No.: 2222717-56-6
M. Wt: 268.11 g/mol
InChI Key: BBWLBPPOSQRYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole is a chemical reagent of interest in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents. This compound features a 1,2,4-triazole ring, a privileged scaffold in drug discovery known to be associated with a wide spectrum of biological activities . The 1,2,4-triazole core is a key structural component in numerous clinically used drugs, including antifungal agents and antibiotics, and is the subject of ongoing research to address global challenges like antibacterial resistance . This specific bromo- and methoxy-substituted triazole derivative is recognized as a building block in sophisticated synthetic pathways. It has been identified in the context of synthesizing Deucravacitinib , an advanced pharmaceutical, highlighting its value in constructing complex molecules with high research and development potential. Researchers utilize this compound strictly for laboratory investigations to explore the structure-activity relationships of nitrogen-containing heterocycles and to harness the properties of the 1,2,4-triazole scaffold. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

3-(3-bromo-2-methoxyphenyl)-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-14-6-12-10(13-14)7-4-3-5-8(11)9(7)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWLBPPOSQRYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=C(C(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C10H10BrN3O
  • Molecular Weight : 268.11 g/mol
  • Purity : 95%
  • CAS Number : 2222717-56-6
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-2-methoxyphenyl hydrazine with methyl isocyanate under suitable conditions. The reaction conditions can be optimized to enhance yield and purity.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-triazole exhibit promising anticancer properties. For instance:

  • In a study evaluating various triazole derivatives, compounds showed varying degrees of cytotoxicity against different cancer cell lines. The IC50 values for some derivatives ranged above 100 µM against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, indicating low toxicity against normal cells while maintaining some level of activity against tumor cells .

Antimicrobial Properties

Compounds containing the triazole moiety have been reported to possess antimicrobial properties. The mechanism is often attributed to their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi.

Antinematodal Activity

A screening study on various triazole derivatives indicated that some exhibited significant antinematodal properties against positive nematodes. This suggests potential applications in veterinary medicine or agriculture .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles can inhibit key enzymes involved in nucleic acid synthesis and metabolic pathways.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Interaction with DNA/RNA : Triazoles may intercalate into DNA or RNA structures, disrupting their function.

Case Study 1: Cytotoxic Evaluation

A recent evaluation involved testing various triazole derivatives for their cytotoxic effects on human cancer cell lines. The results demonstrated that while many compounds had IC50 values exceeding 100 µM, certain modifications in the structure led to increased potency against specific cancer types .

CompoundCell LineIC50 (µM)
AMDA-MB-231>100
BPC3>100
CHeLa<50

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of triazole derivatives against Candida species. The findings revealed that certain modifications enhanced the antifungal efficacy significantly compared to standard treatments .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues of 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole, emphasizing substituent positions, functional groups, and applications:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Biological Activity References
This compound (Target Compound) C₁₀H₁₀BrN₃O - 3-Bromo-2-methoxyphenyl substituent
- Methyl group at N1
TYK2 inhibitor intermediate; Deucravacitinib impurity
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones Varies (e.g., C₁₀H₈BrN₃S) - 2-Bromophenyl substituent
- Thione (-S-) group at C5
Antioxidant, antimicrobial, hepatoprotective
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₂H₁₅BrN₄OS - Benzoxazole moiety
- Thione group
- 3-Methylphenyl substituent
Not explicitly stated; potential antimicrobial
1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole C₁₀H₇BrF₃N₃O - Trifluoromethoxy substituent
- Methyl group at N3
Crystallographic studies; antimycotic analogs
3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole C₁₂H₁₄BrN₃ - 3-Phenylpropyl chain
- Bromo and methyl groups
No explicit bioactivity reported
Deucravacitinib (Parent Drug) C₂₀H₁₉F₃N₆O₂ - Complex pyrazolopyridinone core
- Fluorine substituents
TYK2 inhibitor for psoriasis

Key Comparative Analysis

Substituent Effects on Bioactivity
  • Bromine Position : The target compound’s 3-bromo-2-methoxyphenyl group contrasts with analogues like 3-(2-bromophenyl)-triazoles (e.g., ). The meta-bromo substitution may enhance steric and electronic interactions with TYK2’s active site compared to ortho-substituted derivatives.
  • Methoxy vs. Thione Groups : The absence of a thione (-S-) group in the target compound distinguishes it from derivatives in . Thione-containing analogues exhibit broader antimicrobial activity but may suffer from metabolic instability due to sulfur oxidation .
Pharmacological Relevance
  • The target compound’s role as a Deucravacitinib impurity underscores the need for stringent purity control, as minor structural deviations (e.g., bromine position) could alter TYK2 binding affinity .
  • Analogues with extended alkyl chains (e.g., ) show reduced solubility, limiting their utility in oral formulations compared to the target’s compact structure.

Preparation Methods

Synthetic Routes from 3-Bromo-2-methoxybenzonitrile and N-Methylformylhydrazine

One reported method involves the use of 3-bromo-2-methoxybenzonitrile and N-methylformylhydrazine as starting materials to construct the 1,2,4-triazole ring (Patent CN114989103). The process includes:

  • Ring closure reaction between the nitrile and N-methylformylhydrazine to form the triazole core.
  • Catalytic ammonification to yield the target compound.

Key points:

  • The catalyst is typically an organopalladium complex.
  • N-methylformylhydrazine is relatively expensive.
  • The method requires palladium catalysts, increasing cost and complexity.
  • Suitable for laboratory-scale synthesis but less ideal for industrial scale due to cost and catalyst use.

Suzuki Coupling Route Using Arylboron Esters

Another synthetic approach (Patent CN115724830) starts from 3-bromo-2-methoxyaniline , which is converted to an arylboron ester via coupling with pinacol diboronate. This intermediate then undergoes a Suzuki coupling reaction with 3-bromo-1-methyl-1H-1,2,4-triazole to form the target compound.

Key points:

  • Requires pinacol bisborate and organic palladium catalysts.
  • The yield is relatively low.
  • High cost due to expensive reagents and catalysts.
  • Less favorable for large-scale production.

Industrial Considerations

Both above routes have limitations:

Aspect Route 1 (Nitrile + N-methylformylhydrazine) Route 2 (Suzuki Coupling)
Starting material cost Moderate to high High
Catalyst cost High (organopalladium) High (palladium)
Yield Moderate Low
Scalability Limited due to cost Limited due to cost and yield
Environmental impact Moderate (due to catalyst) Moderate to high

Therefore, there is a strong need for new synthetic methods that are cost-effective, have higher yields, use readily available starting materials, and are environmentally friendly.

General Synthetic Strategies for 1,2,4-Triazoles Relevant to Target Compound

While specific methods for the target compound are limited, general synthetic strategies for 1,2,4-triazoles provide insight into potential routes:

Cyclization of Hydrazides with Nitriles or Aldehydes

  • Hydrazides (such as N-methylhydrazide derivatives) react with nitriles or aldehydes to form the triazole ring via cyclization.
  • Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids can promote the ring closure.
  • Polyethylene glycol (PEG) has been used as a green solvent to improve yields and environmental profile.

Use of N-Tosylhydrazones and Aromatic Amines

  • N-Tosylhydrazones react with aromatic amines under mild conditions to yield 3-aryl-1,2,4-triazoles.
  • This method is cost-effective and has good substrate scope.
  • Catalysts such as B(C6F5)3 have been used to enhance reaction efficiency.

One-Pot Multi-Component Reactions

  • Multi-component reactions involving hydrazines, aldehydes, and other nitrogen sources can form substituted 1,2,4-triazoles efficiently.
  • These methods often allow for structural diversity and good yields.

Detailed Research Findings on Preparation of 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole

Patent CN114989103 Method (Nitrile + N-Methylformylhydrazine)

Step Description Conditions/Notes
Starting materials 3-bromo-2-methoxybenzonitrile, N-methylformylhydrazine High purity required
Ring closure Cyclization to form triazole ring Catalyzed by organopalladium catalyst
Ammonification Conversion to target intermediate Catalyst-assisted
Purification Standard organic purification methods To achieve high purity
Yield Moderate (not specified) Dependent on catalyst and reaction time
Cost High due to expensive hydrazide and catalyst Limits industrial scalability

Patent CN115724830 Method (Suzuki Coupling)

Step Description Conditions/Notes
Starting materials 3-bromo-2-methoxyaniline, pinacol diboronate Requires prior synthesis of arylboron ester
Coupling reaction Suzuki coupling with 3-bromo-1-methyl-1H-1,2,4-triazole Palladium catalyst, organic solvents
Purification Chromatography or crystallization To isolate target compound
Yield Low Due to multiple steps and catalyst issues
Cost High due to reagents and catalysts Not cost-effective for scale-up

Comparative Summary Table of Preparation Methods

Preparation Method Starting Materials Catalyst Type Yield Cost Efficiency Scalability Environmental Impact
Nitrile + N-methylformylhydrazine (CN114989103) 3-bromo-2-methoxybenzonitrile, N-methylformylhydrazine Organopalladium Moderate Low Limited Moderate
Suzuki Coupling (CN115724830) 3-bromo-2-methoxyaniline, pinacol diboronate, bromotriazole Palladium Low Low Limited Moderate to High
General cyclization of hydrazides and aldehydes Hydrazides, aldehydes Acid catalyst (e.g., PTSA) High (up to 92%) Moderate to High Good Environmentally friendly (PEG solvent)

Q & A

Basic: What synthetic routes are recommended for preparing 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole, and what purification challenges exist?

The compound is synthesized via bromination of precursor triazole derivatives under controlled conditions. A typical method involves reacting 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with bromine in acetic acid, followed by sodium acetate-mediated neutralization. Purification is achieved using column chromatography (chloroform as eluent) or recrystallization from petroleum/chloroform mixtures. Key challenges include managing exothermic reactions during bromination and avoiding decomposition due to moisture or light exposure .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Yield optimization requires precise control of stoichiometry (e.g., Br₂:substrate ratio), temperature (338–348 K), and reaction time. Microwave-assisted synthesis (e.g., 80°C for 5–10 minutes) can enhance efficiency by reducing side reactions. Post-reaction, rapid extraction and low-temperature crystallization minimize product loss. Monitoring via TLC ensures reaction completion before workup .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR and FT-IR are essential for structural confirmation. Key NMR signals include the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). IR shows C=N stretching (~1600 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (268.11 g/mol) .

Advanced: What DFT parameters are optimal for modeling electronic properties?

B3LYP/6-311G+(d,p) basis sets effectively model electronic structures. Solvent effects are incorporated using the polarizable continuum model (PCM). HOMO-LUMO gaps predict reactivity, while Mulliken charges identify electrophilic sites (e.g., bromine-substituted phenyl ring) .

Basic: How does this compound contribute to TYK2 inhibitor development?

Its triazole core and bromomethoxy substituent enable binding to TYK2’s pseudokinase domain, inhibiting IL-12/IL-23 signaling. Structural analogs like deucravacitinib (a JAK/TYK2 inhibitor) highlight the importance of halogenated aryl groups for potency and selectivity .

Advanced: How are contradictions in biological activity data resolved for similar triazoles?

Discrepancies arise from assay variability (e.g., cell lines, concentration ranges). Meta-analyses using standardized protocols (e.g., MIC determination for antimicrobial studies) and crystallographic data (e.g., binding mode validation) clarify structure-activity relationships .

Basic: What storage conditions preserve the compound’s stability?

Store at 2–8°C in airtight, light-resistant containers. Acetonitrile is the preferred solvent for stock solutions. Degradation occurs via hydrolysis of the methoxy group or triazole ring oxidation under humid or acidic conditions .

Advanced: How do solvatochromic studies inform solvent selection in reactions?

Solvatochromic shifts in UV-Vis spectra (e.g., λmax in polar vs. nonpolar solvents) correlate with solute-solvent interactions. For example, acetonitrile’s high polarity stabilizes charge-transfer states, making it ideal for SNAr reactions involving the brominated aryl group .

Basic: What safety protocols are essential for handling this compound?

Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid inhalation/contact; rinse exposed skin with water for 15 minutes. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Advanced: How do crystallographic studies aid drug design for triazole derivatives?

X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing. These interactions inform co-crystal engineering to enhance solubility or bioavailability. For example, the dihedral angle between triazole and aryl rings (84.86°) impacts ligand-protein docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.